molecular formula C18H23NO2 B3719834 3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one

3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one

Cat. No.: B3719834
M. Wt: 285.4 g/mol
InChI Key: KDNNNGQXDGGNPS-UHFFFAOYSA-N
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Description

3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring, a hydroxyl group, and an iminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one typically involves the condensation of aromatic aldehydes with 1,3-cyclohexanediones. Various catalysts can be used to facilitate this reaction, including:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iminomethyl group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Including metal nanoparticles and solid supports like silica or montmorillonite.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can yield amines.

Scientific Research Applications

3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one is unique due to its specific iminomethyl group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-13(14-7-5-4-6-8-14)11-19-12-15-16(20)9-18(2,3)10-17(15)21/h4-8,12-13,20H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNNNGQXDGGNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=CC1=C(CC(CC1=O)(C)C)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one
Reactant of Route 2
3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one
Reactant of Route 3
3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one
Reactant of Route 4
3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one
Reactant of Route 5
3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one
Reactant of Route 6
3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one

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